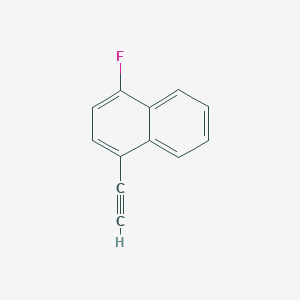

1-Ethynyl-4-fluoronaphthalene

Overview

Description

1-Ethynyl-4-fluoronaphthalene is a compound that is part of a broader class of organic molecules that include ethynyl and fluoro substituents on a naphthalene ring system. While the specific compound 1-ethynyl-4-fluoronaphthalene is not directly mentioned in the provided papers, the papers do discuss related compounds and their properties, which can give us insight into the chemistry of such naphthalene derivatives.

Synthesis Analysis

The synthesis of related compounds, such as those described in the provided papers, often involves the formation of complex structures through catalytic systems or by building upon simpler naphthalene derivatives. For example, the synthesis of pyrroloarenes from 1-ethynyl-8-halonaphthalenes involves a nickel-catalyzed cascade cycloaddition with nitriles, which activates the carbon-nitrogen triple bond in nitriles to form multiple new bonds in a one-pot transformation . This suggests that the synthesis of 1-ethynyl-4-fluoronaphthalene could potentially be achieved through similar catalytic methods, possibly involving halogenated naphthalenes and appropriate reaction partners.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be quite complex, as evidenced by the single crystal X-ray diffraction analysis of a nickel complex derived from a related fluorenylphenylimino compound, which revealed a distorted trigonal bipyramidal geometry around the nickel center . This indicates that the molecular structure of 1-ethynyl-4-fluoronaphthalene would likely be influenced by the presence of the ethynyl and fluoro substituents, potentially affecting the overall geometry and electronic distribution of the molecule.

Chemical Reactions Analysis

The chemical reactivity of naphthalene derivatives can vary widely depending on the substituents present. For instance, the diene-yne cyclisation reactions of 1-ethynyl-2-vinylnaphthalenes lead to the formation of phenanthrenes or benzindenes, depending on the catalyst used . This demonstrates that 1-ethynyl-4-fluoronaphthalene could also undergo various cyclisation reactions, potentially leading to the formation of novel polycyclic aromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are significantly influenced by their molecular structure. For example, the pyrroloarenes synthesized from 1-ethynyl-8-halonaphthalenes were found to have interesting photophysical and electrochemical properties, which were investigated through experiments . Similarly, the polyethylenes obtained from the polymerization of ethylene using nickel complexes derived from related compounds possessed relatively higher molecular weights and lower levels of branching . These findings suggest that 1-ethynyl-4-fluoronaphthalene could exhibit unique properties that would be valuable in materials science and organic electronics.

Scientific Research Applications

Metabolic Studies

- Fungal Metabolism Analysis : Cunninghamella elegans, a fungus, has been studied for its ability to metabolize 1-fluoronaphthalene. This research revealed that the fungus oxidizes 1-fluoronaphthalene predominantly at certain positions to form various metabolites, offering insights into the metabolic pathways and the role of a fluoro substituent in these processes (Cerniglia et al., 1984).

Chemical Synthesis and Reactions

- Transition Metal-Catalyzed Cross-Coupling : Research on the defluorination of 1-fluoronaphthalene catalyzed by transition metal catalysts provides insights into the synthesis of various organic compounds. The presence of a fluoro substituent significantly impacts the yield and regioselectivity of these reactions (Guo et al., 2006).

Spectroscopy and Molecular Analysis

- Vibrational Spectra Analysis : Detailed studies using FTIR and FT-Raman spectroscopy have been conducted on 1-bromo 4-fluoronaphthalene, providing valuable data for understanding the vibrational modes and molecular structure of such compounds (Krishnakumar et al., 2008).

- Fluorescence Spectroscopy : The fluorescence excitation spectrum of 1-fluoronaphthalene has been extensively studied, contributing to a better understanding of its photophysical properties. Such studies are crucial for applications in fluorescence-based techniques (Majewski et al., 1989).

Polymer and Material Science

- Polymer Synthesis and Modification : The synthesis of new polymers with pendent terminal ethynyl groups using 1-ethynyl-4-fluoronaphthalene demonstrates the compound's utility in polymer science. Such polymers exhibit interesting properties like high thermal stability and solvatochromism, making them suitable for advanced material applications (He et al., 2015).

Fluorescence Sensing and Imaging

- Enantioselective Sensing of Chiral Carboxylic Acids : Derivatives of 1,8-diacridylnaphthalene, which can be synthesized from compounds like 1-ethynyl-4-fluoronaphthalene, have been used for enantioselective sensing of chiral carboxylic acids. This application is crucial in areas like stereochemistry and drug development (Mei et al., 2004).

Safety and Hazards

The safety information for 1-Ethynyl-4-fluoronaphthalene indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name |

1-ethynyl-4-fluoronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F/c1-2-9-7-8-12(13)11-6-4-3-5-10(9)11/h1,3-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSKESVWCAQYBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C2=CC=CC=C12)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B3007112.png)

![9-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3007122.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B3007124.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3007130.png)

![(5E)-3-(6-morpholin-4-yl-6-oxohexyl)-5-[3-(6-morpholin-4-yl-6-oxohexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3007131.png)

![2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B3007132.png)

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B3007133.png)